molecular formula C2H8ClNO B591581 Ethanolamine hydrochloride, [1-3H] CAS No. 133827-62-0

Ethanolamine hydrochloride, [1-3H]

Cat. No.: B591581
CAS No.: 133827-62-0
M. Wt: 101.558
InChI Key: PMUNIMVZCACZBB-ZGFFPCLESA-N
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Description

Ethanolamine hydrochloride, [1-3H] is a radiolabeled compound where the hydrogen atom in the ethanolamine molecule is replaced with tritium ([1-3H]). This compound is widely used in biochemical and molecular biology research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanolamine hydrochloride can be synthesized through the reaction of ethanolamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:

H2NCH2CH2OH+HClH2NCH2CH2OHHCl\text{H2NCH2CH2OH} + \text{HCl} \rightarrow \text{H2NCH2CH2OH} \cdot \text{HCl} H2NCH2CH2OH+HCl→H2NCH2CH2OH⋅HCl

Industrial Production Methods

Industrial production of ethanolamine hydrochloride involves the reaction of ethanolamine with hydrochloric acid in large-scale reactors. The reaction mixture is then purified through crystallization or distillation to obtain the final product. The process is optimized to achieve high yield and purity, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Ethanolamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Ethanolamine can be oxidized to form acetaldehyde and ammonia.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Ethanolamine can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

Scientific Research Applications

Ethanolamine hydrochloride is a versatile compound with numerous applications in scientific research:

Mechanism of Action

Ethanolamine hydrochloride functions primarily as a buffering agent, ensuring a stable pH environment crucial for various biological processes. It is also utilized as a carbon and nitrogen source by certain bacteria. The compound exists in cell membranes as phosphatidylethanolamine, where it plays a role in membrane structure and function. Ethanolamine-ammonia lyase is responsible for the degradation of ethanolamine into acetaldehyde and ammonia .

Comparison with Similar Compounds

Ethanolamine hydrochloride can be compared with other similar compounds such as:

    Diethanolamine hydrochloride: Contains two hydroxyl groups and is used in similar applications but has different chemical properties.

    Triethanolamine hydrochloride: Contains three hydroxyl groups and is used as a surfactant and emulsifier.

    Choline chloride: Similar in structure but contains a quaternary ammonium group, making it more hydrophilic and used in different applications.

Ethanolamine hydrochloride is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

2-amino-2,2-ditritioethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1T2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUNIMVZCACZBB-OQTFWYQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethanolamine chloride was prepared by mixing 2207 grams of ethanolamine with 3819 grams of concentrated hydrochloric acid, to give a 1:2 solution of ethanolamine hydrochloride in water, 1125 grams of the lime of Example 1 were added to the solution, which was then stirred for a period of one hour. The solution was brown in colour.
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Synthesis routes and methods II

Procedure details

A sample of lime was slaked in a solution of ethanolamine chloride, and the resultant suspension was passed through a mesh screen to remove solid matter. The solution of ethanolamine chloride was prepared by mixing ethanolamine with concentrated hydrochloric acid, to give a 1:1.6 solution of ethanolamine hydrochloride in water. The resultant lime/ethanolamine chloride solution was treated with carbon dioxide to form precipitated calcium carbonate.
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